molecular formula C18H17N5O2S2 B2502170 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1226431-85-1

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2502170
CAS RN: 1226431-85-1
M. Wt: 399.49
InChI Key: MPTGXINAXVCUGI-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s part of many pharmaceutical drugs. It’s known for its heterocyclic aromatic properties, which means it contains atoms of at least two different elements as part of its ring structure . Oxadiazole is another organic compound that’s often used in the creation of various drugs .


Molecular Structure Analysis

The benzimidazole group consists of a fused benzene and imidazole ring. This gives it stability and aromaticity. The oxadiazole group is a five-membered ring containing three heteroatoms, one of which is oxygen .


Chemical Reactions Analysis

Benzimidazoles and oxadiazoles can undergo a variety of chemical reactions, often serving as the backbone for more complex compounds. They can react with various electrophiles and nucleophiles, and can undergo substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure and the nature of its substituents. Generally, benzimidazoles and oxadiazoles are stable under normal conditions and can exhibit fluorescence .

Scientific Research Applications

Antibacterial Agents

Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which are structurally related to the compound , have been synthesized and demonstrated significant antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents to combat various bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition

Compounds bearing the 1,3,4-oxadiazole and benzimidazole moieties have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid environments. This research indicates that such compounds can form protective layers on metal surfaces, suggesting their potential use in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018).

Antitumor Activities

Studies have shown that benzimidazole-containing compounds, through various heterocyclization reactions, yield derivatives with significant antitumor activities against several cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Mohareb & Gamaan, 2018).

Antimicrobial and Hemolytic Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and screened for antimicrobial and hemolytic activity. The research suggests that these compounds have potential applications in treating infections due to their antimicrobial properties, while their hemolytic activity profiles could inform their safety in therapeutic applications (Rehman et al., 2016).

Antioxidant Properties

Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles have been synthesized and evaluated for their in vitro antioxidant properties. The findings indicate that these compounds could serve as potent antioxidants, which might have applications in preventing or treating diseases related to oxidative stress (Alp et al., 2015).

Future Directions

Benzimidazole and oxadiazole derivatives are areas of active research due to their potential therapeutic applications. Future research could explore the synthesis of new derivatives and their biological activity .

Mechanism of Action

    Target of action

    Compounds with a 1H-benzo[d]imidazol-2-yl moiety are often associated with a variety of biological activities, including antifungal, antiviral, and anticancer properties . They may interact with various enzymes or receptors in the body, but the specific targets would depend on the exact structure and properties of the compound.

properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c24-16(19-10-12-4-3-9-26-12)11-27-18-23-22-17(25-18)8-7-15-20-13-5-1-2-6-14(13)21-15/h1-6,9H,7-8,10-11H2,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTGXINAXVCUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

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